molecular formula C13H20N2O B6238163 rac-[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol, trans CAS No. 1821774-60-0

rac-[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol, trans

Cat. No. B6238163
CAS RN: 1821774-60-0
M. Wt: 220.3
InChI Key:
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Description

“rac-[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol, trans” is a chemical compound with the CAS Number: 1260670-31-2 . It has a molecular weight of 220.31 . The compound is stored at room temperature and comes in a powder form . It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The IUPAC name for this compound is [(3R,4R)-4-amino-1-benzyl-3-piperidinyl]methanol . The InChI code is 1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2/t12-,13+/m0/s1 . The InChI key is CZCYWYTZXZUBOO-QWHCGFSZSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.31 . It is a powder that is stored at room temperature .

Safety and Hazards

For safety information and potential hazards associated with “rac-[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol, trans”, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzylamine", "3,4-Dihydroxypiperidine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups in 3,4-dihydroxypiperidine with acetic anhydride to form the diacetate derivative.", "Step 2: Reduction of the diacetate derivative with sodium borohydride to form the corresponding diol.", "Step 3: Protection of the amino group in benzylamine with acetic anhydride to form the acetamide derivative.", "Step 4: Reaction of the diol and acetamide derivatives in the presence of hydrochloric acid to form the corresponding imine.", "Step 5: Reduction of the imine with sodium borohydride to form the racemic mixture of the target compound.", "Step 6: Separation of the racemic mixture into its individual enantiomers using chiral chromatography." ] }

CAS RN

1821774-60-0

Product Name

rac-[(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol, trans

Molecular Formula

C13H20N2O

Molecular Weight

220.3

Purity

95

Origin of Product

United States

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